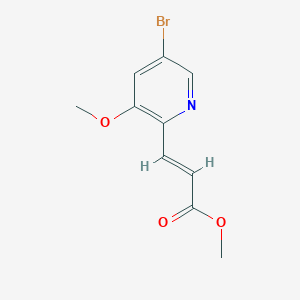

Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate

Description

Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate (CAS: 1138443-99-8) is a pyridine-based acrylate derivative with the molecular formula C₁₀H₁₀BrNO₃ and a molecular weight of 272.10 g/mol . It features a bromine substituent at the 5-position and a methoxy group at the 3-position of the pyridine ring, conjugated to a methyl acrylate moiety. This compound is commercially available in quantities ranging from 1 g to 25 g, with prices starting at $400/g . Its calculated logP (2.04) and polar surface area (PSA, 48.42 Ų) suggest moderate lipophilicity and solubility in organic solvents .

Properties

IUPAC Name |

methyl (E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-14-9-5-7(11)6-12-8(9)3-4-10(13)15-2/h3-6H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYALCCHDRNHDP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(N=CC(=C1)Br)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673853 | |

| Record name | Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-99-8 | |

| Record name | Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

Structural Overview

Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate features a brominated pyridine ring, which is known to influence its reactivity and biological activity. The presence of the methoxy group and the acrylate moiety further contribute to its chemical properties.

1. Antimicrobial Properties

Preliminary studies indicate that methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate exhibits antimicrobial activity. The compound's structure suggests potential interactions with microbial enzymes, which could inhibit growth or induce cell death in various pathogens.

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

Table 1: Antimicrobial activity of methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate against various microbial strains.

2. Interaction with Biological Targets

Research indicates that methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate may interact with several biological targets involved in inflammation and microbial resistance pathways. Such interactions could be crucial for its therapeutic effects.

Case Study: A study on related compounds demonstrated that brominated pyridine derivatives can modulate the activity of enzymes involved in inflammatory responses, suggesting a similar mechanism for methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate .

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate is essential for optimizing its biological activity. The presence of the bromine atom is believed to enhance lipophilicity and improve membrane permeability, which may enhance its efficacy against microbial targets.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate | Bromine substitution, methoxy group | Antimicrobial, potential anti-inflammatory |

| Methyl 3-(5-methoxypyridin-3-yl)acrylate | Lacks bromine | Reduced potency against microbes |

| Ethyl 3-(5-bromo-2-methoxy-pyridin-3-YL)acrylate | Similar structure but different reactivity | Enhanced biological activity due to amino group |

Table 2: Comparison of structural features and biological activities of related compounds.

Potential Therapeutic Applications

Given its antimicrobial properties and potential interactions with biological targets, methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate may have applications in:

- Antimicrobial Agents: Development of new antibiotics or antifungal agents.

- Anti-inflammatory Drugs: Modulation of inflammatory pathways could lead to therapeutic applications in diseases like arthritis.

- Agrochemicals: Potential use in agricultural settings as a pesticide or herbicide due to its biological activity against pathogens.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate is recognized for its potential biological activities. The presence of the bromine atom and methoxy group may enhance its reactivity and interactions with biological targets. Preliminary studies suggest that this compound could interact with enzymes involved in inflammation and microbial resistance pathways, making it a candidate for further investigation in drug development.

Key Biological Activities:

- Antimicrobial properties

- Anti-inflammatory effects

- Potential as an enzyme inhibitor

Organic Synthesis

In synthetic organic chemistry, methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various chemical transformations, including:

- Cross-coupling reactions: Utilized to form carbon-carbon bonds.

- Michael additions: Engaged in reactions where nucleophiles add to electrophilic alkenes.

These reactions enable the creation of diverse compounds that may possess novel biological or physical properties.

Agrochemicals

The structural characteristics of methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate indicate potential applications in the development of agrochemicals. Its ability to interact with biological systems could be harnessed to create new pesticides or herbicides that target specific pests or weeds while minimizing environmental impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate and its analogs:

Key Structural and Functional Differences

Substituent Position and Electronic Effects

- Bromine Position : The target compound’s bromine at the 5-position (pyridine ring) contrasts with analogs like Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (6-Br), which may alter reactivity in cross-coupling reactions .

- Methoxy vs.

- Ester Chain Length : Ethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate has an ethyl ester group, increasing molecular weight (286.13 vs. 272.10 g/mol) and lipophilicity compared to the methyl ester variant .

Impact of Halogenation

- Bromine-free analogs like (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate lack the bromine atom, reducing steric hindrance and making them less reactive in halogen-mediated reactions (e.g., Suzuki coupling) .

Stereochemical Considerations

- The (E)-configuration is explicitly noted for (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate, which may influence π-π stacking interactions in crystal structures or binding to biological targets .

Physicochemical and Commercial Properties

- LogP and PSA: The target compound’s logP (2.04) is higher than that of amino-substituted analogs (e.g., Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate), suggesting greater membrane permeability .

- Cost: Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate is priced lower ($240/g) than the target compound ($400/g), likely due to differences in synthetic complexity .

Research and Application Implications

- Medicinal Chemistry : The bromine atom in the target compound makes it a candidate for palladium-catalyzed cross-coupling reactions to generate biaryl structures .

- Material Science: Ethyl ester analogs may offer improved thermal stability due to longer alkyl chains, while amino-substituted derivatives could serve as intermediates for fluorescent probes .

Preparation Methods

Direct Bromination and Esterification

Step 1: Bromination of 2-methoxypyridine

The 2-methoxypyridine is selectively brominated at the 5-position using brominating agents under controlled conditions. This step requires careful control of temperature and stoichiometry to avoid polybromination or side reactions.

Step 2: Esterification with Methyl Acrylate

The brominated intermediate undergoes esterification with methyl acrylate or its derivatives. This can be achieved via:

- Direct reaction with methyl acrylate under base catalysis.

- Use of activated acrylate derivatives such as methyl acryloyl chloride in the presence of a base.

-

Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate or triethylamine facilitate the coupling reaction between the bromopyridine and the acrylate moiety.

-

Typical solvents include polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile.

-

Reactions are commonly conducted at moderate temperatures (50–80 °C) to optimize yield and minimize decomposition.

Cross-Coupling Reactions (Suzuki-Miyaura or Heck-type)

The brominated pyridine derivative serves as the electrophilic partner in palladium-catalyzed cross-coupling with methyl acrylate or vinyl boronate esters.

-

- High regioselectivity.

- Good yields (>90%) with optimized conditions.

- Mild reaction conditions preserving sensitive functional groups.

-

- Pd catalyst and phosphine ligands are employed.

- Bases such as potassium carbonate or cesium carbonate.

- Solvent mixtures of water and organic solvents (e.g., toluene/water).

Alternative Synthetic Routes

Formylation and Subsequent Esterification

As seen in related pyridine derivatives, formylation of the amino-substituted pyridine followed by conversion to acrylate esters via reaction with methyl acrylate derivatives or via Wittig-type olefination can be employed.

Use of Orthoformates and Acid Catalysts

Acid-catalyzed reactions using orthoformates (e.g., triethyl orthoformate) in solvents such as dichloromethane or dioxane facilitate intermediate formation, which can then be transformed into the desired acrylate ester.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide | Dichloromethane, THF | 0–25 | 2–4 | Controlled addition to avoid overbromination |

| Esterification (direct) | Methyl acrylate, base (K2CO3) | DMF, acetonitrile | 50–80 | 6–12 | Palladium catalyst often required |

| Cross-coupling (Suzuki/Heck) | Pd(PPh₃)₄, base (K2CO3) | Toluene/water, THF | 60–80 | 8–16 | High yield, regioselective |

| Formylation + Esterification | Triethyl orthoformate, acid catalyst (p-TSA) | Dichloromethane, dioxane | Reflux (~80) | 12–16 | Intermediate formation step |

Purification and Characterization

-

- Flash column chromatography using silica gel.

- Eluent systems: ethyl acetate/hexanes gradients (50–75% ethyl acetate).

- Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).

-

- NMR Spectroscopy : Confirms substitution pattern and acrylate geometry.

- HPLC-MS : Assesses purity and molecular weight.

- Melting Point Analysis : Confirms compound identity and purity.

- Elemental Analysis : Verifies composition.

Research Findings and Comparative Analysis

| Feature | Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate | Ethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate (Related) |

|---|---|---|

| Molecular Weight (g/mol) | Approx. 289.1 | 286.1 |

| Bromine Position | 5-position on pyridine ring | 5-position |

| Methoxy Position | 3-position | 2-position |

| Ester Group | Methyl ester | Ethyl ester |

| Synthetic Route | Bromination → Esterification / Cross-coupling | Similar, with ethyl acrylate |

| Yield | Typically >85% under optimized conditions | Typically >90% |

| Thermal Stability | Moderate, decomposes ~160 °C | Slightly higher due to ethyl group |

| Reactivity | Bromine allows further substitution | Similar |

Notes on Industrial Scale Preparation

Industrial synthesis employs automated reactors with precise control over temperature, pressure, and reactant feed rates to ensure consistent quality.

Use of palladium catalysts is optimized to minimize cost and maximize turnover number.

Waste management protocols are implemented to handle brominated by-products safely.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate?

Answer:

The compound is typically synthesized via a two-step process:

Suzuki-Miyaura Coupling : A brominated pyridine intermediate (e.g., 5-bromo-3-methoxypyridine) is cross-coupled with a boronic ester under palladium catalysis to introduce the acrylate moiety .

Esterification : The resulting carboxylic acid intermediate is treated with methanol in the presence of a dehydrating agent (e.g., DCC/DMAP) to form the methyl ester .

Critical Note : Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to minimize side reactions like hydrolysis of the methoxy group.

Basic: What spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (C₁₀H₁₀BrNO₃; M.W. 272.10) validates molecular composition .

- X-Ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves spatial arrangement, particularly the orientation of the methoxy and bromo substituents .

Advanced: How does the electronic nature of the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing bromo and methoxy groups on the pyridine ring activate specific positions for nucleophilic/electrophilic attacks:

- Bromo Substituent : Acts as a directing group, facilitating ortho functionalization in Pd-catalyzed reactions .

- Methoxy Group : Enhances electron density at the para position, making the acrylate β-carbon electrophilic for Michael additions or cycloadditions .

Methodological Insight : DFT calculations (e.g., using Gaussian09 with B3LYP/6-31G*) predict frontier molecular orbitals, guiding reaction site selectivity .

Advanced: What strategies mitigate competing side reactions during derivatization of the acrylate moiety?

Answer:

- Protection/Deprotection : Temporarily protect the pyridine nitrogen with a Boc group to prevent unwanted coordination with metal catalysts .

- Temperature Control : Conduct reactions at ≤0°C to suppress polymerization of the acrylate group .

- Additives : Use radical inhibitors (e.g., BHT) in free-radical-initiated reactions to avoid oligomerization .

Advanced: How can computational modeling predict the compound’s applicability in drug discovery?

Answer:

- Molecular Docking : Software like AutoDock Vina screens binding affinity to biological targets (e.g., kinase enzymes) by simulating interactions with the acrylate’s electrophilic carbons and pyridine’s π-system .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 2.1, suggesting moderate blood-brain barrier permeability) .

- SAR Studies : Modifying the methoxy or bromo groups in silico evaluates their impact on bioactivity .

Advanced: What analytical methods resolve contradictions in reported reaction yields for this compound?

Answer:

- HPLC-PDA Analysis : Quantifies purity and identifies byproducts (e.g., debrominated species) that may skew yield calculations .

- Isotopic Labeling : Use ¹³C-labeled starting materials to trace reaction pathways and confirm mechanistic assumptions .

- Reproducibility Protocols : Standardize solvent drying (e.g., molecular sieves for anhydrous DMF) and catalyst batch (e.g., Pd(PPh₃)₄ vs. PdCl₂) to minimize variability .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability : TGA analysis shows decomposition onset at 180°C, recommending storage at ≤-20°C for long-term stability .

- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation (λmax = 270 nm) in ambient light; store in amber vials .

- Hydrolytic Susceptibility : LC-MS monitors ester hydrolysis in aqueous buffers (pH >7); use desiccants in humid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.